Prostane vs. Functional FP Receptor Agonists: Null Activity Defines its Role as an Inert Calibration Standard
Unlike its functional derivatives, Prostane does not exhibit agonist activity at the FP prostanoid receptor. This is in stark contrast to potent FP-class analogs such as cloprostenol (EC50: 0.0012 nM), travoprost acid (EC50: 0.46 nM), and bimatoprost acid (EC50: 0.99 nM) [1]. This absolute lack of pharmacological activity is the core differentiating factor, making Prostane uniquely suitable as an inert analytical standard or negative control in pharmacological assays where any receptor activity would confound results.
| Evidence Dimension | FP Receptor Agonist Activity (EC50 in Cat Iris Sphincter Contraction Assay) |
|---|---|
| Target Compound Data | Inactive (no contraction elicited at relevant concentrations) |
| Comparator Or Baseline | Cloprostenol (0.0012 nM), Travoprost acid (0.46 nM), Bimatoprost acid (0.99 nM) |
| Quantified Difference | N/A (target compound is inactive, comparators are active in picomolar to nanomolar range) |
| Conditions | Cat iris sphincter smooth muscle contraction assay; cumulative concentration-response curves [1]. |
Why This Matters
Procurement of Prostane over a functional analog is mandated when the experimental protocol requires a chemically similar but pharmacologically inert compound for calibration or as a negative control, preventing unwanted biological activity that would invalidate the assay.
- [1] Sharif, N. A.; et al. Cat iris sphincter smooth-muscle contraction: comparison of FP-class prostaglandin analog agonist activities. J Ocul Pharmacol Ther. 2008, 24(2), 152-63. View Source
